VIC azide, 6-isomer
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Overview
Description
VIC azide, 6-isomer: is an asymmetric xanthene dye with a terminal azide group. It has spectral properties similar to HEX and JOE, making it a valuable tool in various scientific applications. This compound is primarily used for labeling oligonucleotides in real-time PCR (Polymerase Chain Reaction) and can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of VIC azide, 6-isomer involves the use of Click Chemistry, a method known for its efficiency and precision. This derivative is an azide, a pure 6-isomer, used for conjugating VIC to other molecules by copper-catalyzed and copper-free click reactions . The compound is synthesized by reacting VIC with azide groups under specific conditions to ensure the formation of the 6-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product. The compound is typically stored at -20°C in the dark to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: VIC azide, 6-isomer undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to form stable triazole linkages.
Conjugation Reactions: It can be conjugated to other molecules using copper-catalyzed and copper-free click reactions.
Common Reagents and Conditions:
Reagents: Alkyne, BCN, DBCO
Conditions: Copper-catalyzed and copper-free click reactions
Major Products: The major products formed from these reactions are stable triazole linkages, which are used for labeling oligonucleotides in real-time PCR .
Scientific Research Applications
Chemistry: VIC azide, 6-isomer is widely used in chemistry for labeling oligonucleotides. Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for various chemical applications .
Biology: In biology, this compound is used for labeling DNA and RNA, facilitating the study of genetic material and molecular interactions .
Medicine: In the medical field, this compound is used in diagnostic assays, particularly in real-time PCR, to detect and quantify specific DNA sequences .
Industry: Industrially, this compound is used in the production of fluorescent probes and dyes, which are essential for various analytical and diagnostic applications .
Mechanism of Action
The mechanism of action of VIC azide, 6-isomer involves its ability to form stable triazole linkages via Click Chemistry. The azide group reacts with alkyne, BCN, and DBCO to form these linkages, which are then used to label oligonucleotides. This labeling is crucial for the detection and quantification of specific DNA sequences in real-time PCR .
Comparison with Similar Compounds
HEX: Another asymmetric xanthene dye with similar spectral properties.
JOE: A xanthene dye with spectral properties akin to VIC azide, 6-isomer.
Uniqueness: this compound is unique due to its terminal azide group, which allows it to undergo Click Chemistry reactions efficiently. This property makes it particularly valuable for labeling oligonucleotides in real-time PCR, a feature that sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H19Cl3N4O6 |
---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40) |
InChI Key |
GKTRZDKGERKRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O |
Origin of Product |
United States |
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